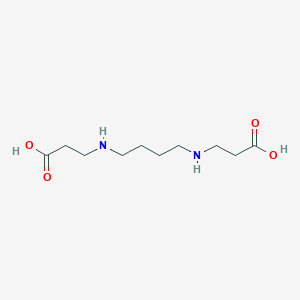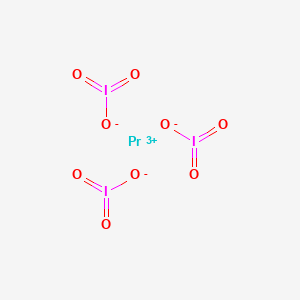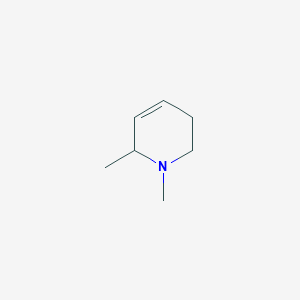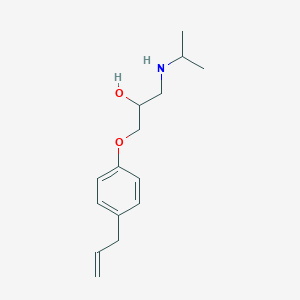
3,4-Dimethoxycinnamic acid
Übersicht
Beschreibung
3,4-Dimethoxycinnamic acid is a methoxycinnamic acid that is trans-cinnamic acid substituted by methoxy groups at positions 3’ and 4’ respectively . It is functionally related to a trans-cinnamic acid . This compound is a natural product found in Bacopa monnieri, Populus nigra, and other organisms .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxycinnamic acid is C11H12O4 . The IUPAC name is (E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid . The InChI and SMILES strings provide a textual representation of the molecule structure . For a detailed 3D structure, please refer to databases like PubChem or ChemSpider .
Chemical Reactions Analysis
The chemical reactions involving 3,4-Dimethoxycinnamic acid have been studied in the context of crystal chemistry and photomechanical behavior . The correlation between maximum yield in the solid-state topochemical reaction and cooperative molecular motion has been explored .
Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dimethoxycinnamic acid is 208.21 g/mol . The compound’s physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be found in databases like PubChem and ChemSpider .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
3,4-Dimethoxycinnamic acid has been found to have considerable antioxidant capacity . It has been tested for its ability to scavenge radicals and inhibit lipid peroxidation . This makes it potentially useful in conditions involving oxidative stress .
Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory effects . It has been shown to reduce carrageenan-induced rat paw edema , suggesting potential applications in conditions involving inflammation .
Hypolipidemic Functionality
3,4-Dimethoxycinnamic acid has been shown to have hypolipidemic properties . It has been found to significantly decrease lipidemic indices in Triton-induced hyperlipidemia in rats . This suggests potential applications in conditions involving lipidemic deregulation .
Use in MALDI Mass Spectrometry
4-Hydroxy-3,5-dimethoxycinnamic acid, a derivative of 3,4-Dimethoxycinnamic acid, is commonly used as a matrix in MALDI mass spectrometry . It is useful due to its ability to absorb laser radiation and donate protons (H+) to the analyte of interest .
Synthesis of Derivatives
3,4-Dimethoxycinnamic acid has been used in the synthesis of a series of thiomorpholine and cinnamyl alcohol derivatives . These derivatives have been tested for their antioxidant, anti-inflammatory, and hypolipidemic properties .
Potential Applications in Degenerative Conditions
Given its antioxidant, anti-inflammatory, and hypolipidemic properties, 3,4-Dimethoxycinnamic acid and its derivatives may be of use in occasions involving degenerative conditions .
Wirkmechanismus
Target of Action
The primary target of 3,4-Dimethoxycinnamic acid is the prion protein . Prion proteins are involved in several neurodegenerative disorders, and their misfolding can lead to diseases such as Creutzfeldt-Jakob disease .
Mode of Action
3,4-Dimethoxycinnamic acid exerts anti-apoptotic effects on cells via the ROS-mediated signaling pathway . This means that it prevents programmed cell death (apoptosis) by interacting with reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen.
Biochemical Pathways
The compound affects the oxidative stress pathway . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. By interacting with ROS, 3,4-Dimethoxycinnamic acid helps to restore this balance, thereby reducing oxidative stress .
Pharmacokinetics
The pharmacokinetics of 3,4-Dimethoxycinnamic acid have been studied in humans. After consumption of coffee, which contains the compound, it was found in plasma as the free aglycone . The time to reach the maximum concentration (Cmax) of approximately 0.5 μM was rapid, with a Tmax of 30 minutes, and showed an additional peak at 2-4 hours for several subjects .
Result of Action
The compound has been found to have antioxidant , anti-inflammatory , and hypolipidemic properties . It demonstrates considerable antioxidant capacity and radical scavenging activity, similar to the well-known antioxidant trolox . It also shows anti-inflammatory effects, comparable to non-steroidal anti-inflammatory drugs (NSAIDs), and significantly decreases lipidemic indices in Triton-induced hyperlipidemia in rats .
Action Environment
The action of 3,4-Dimethoxycinnamic acid can be influenced by environmental factors. For instance, it has been evaluated as a new matrix for enhanced low-molecular-weight compound detection by MALDI-MSI due to its strong ultraviolet absorption, low matrix-ion related interferences, and high ionization efficiency . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as light exposure and the presence of other compounds .
Safety and Hazards
According to the safety data sheet, 3,4-Dimethoxycinnamic acid is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .
Zukünftige Richtungen
The potential applications of 3,4-Dimethoxycinnamic acid are being explored in various fields. For instance, it has been evaluated as a new matrix for enhanced low-MW compound detection by MALDI-MSI . Other research groups have tried to extend the practical application of these molecules as therapeutic and antioxidant agents .
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWJAPEBGSQPR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016475 | |
| Record name | (E)-3,4-Dimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,4-Dimethoxycinnamic acid | |
CAS RN |
14737-89-4, 2316-26-9 | |
| Record name | trans-3,4-Dimethoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxycinnamic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-3,4-Dimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3',4'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181.5 °C | |
| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While research on 3,4-Dimethoxycinnamic acid's specific interactions is ongoing, several studies shed light on its potential mechanisms of action:
- Anti-amyloidogenic activity: 3,4-Dimethoxycinnamic acid has been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. [ [] ] This suggests a potential interaction with the aggregation-prone regions of α-synuclein, preventing the formation of toxic amyloid fibrils. [ [] ]
- Inhibition of Tyrosinase: In silico and in vitro studies indicate that 3,4-Dimethoxycinnamic acid demonstrates non-competitive inhibition of tyrosinase. [ [] ] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition could contribute to the compound's potential depigmentation effects.
- Modulation of Polyamine Levels: 3,4-Dimethoxycinnamic acid can influence polyamine levels in various rat tissues. [ [] ] While the specific mechanisms require further investigation, this suggests potential interactions with enzymes involved in polyamine synthesis or degradation.
A:
- Spectroscopic data: Specific spectroscopic data can be found in publications focusing on the compound's characterization. For example, a study using mass spectrometry examined the trimethylsilyl derivatives of 3,4-Dimethoxycinnamic acid and related compounds. [ [] ] Additionally, crystallographic data providing insights into its structure have been reported. [ [] , [] ]
ANone: There is no evidence suggesting that 3,4-Dimethoxycinnamic acid itself acts as a catalyst. Research primarily focuses on its biological activities rather than its catalytic properties.
ANone: Yes, computational approaches have been employed to investigate 3,4-Dimethoxycinnamic acid:
- Virtual Screening and Molecular Docking: Researchers have utilized virtual screening and molecular docking to predict 3,4-Dimethoxycinnamic acid's potential as a multi-target anti-Alzheimer's disease agent. [ [] ] This approach involved docking the compound against known AD-related targets to assess binding affinities and predict potential interactions.
ANone: Several studies provide insights into the SAR of 3,4-Dimethoxycinnamic acid and related compounds:
- Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can significantly influence activity. For example, p-hydroxycinnamic acid exhibits osteogenic activity, while 3,4-Dimethoxycinnamic acid, with methoxy groups replacing the hydroxyls, does not. [ [] ]
- Side Chain Modifications: Studies on cinnamic acid derivatives indicate that modifications to the side chain, such as esterification or amidation, can alter their antioxidant and hypolipidemic properties. [ [] ]
- Substitution Pattern: The specific substitution pattern on the aromatic ring, including the type and position of substituents, can influence enzyme inhibitory activity, as observed in studies on laccase. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)


